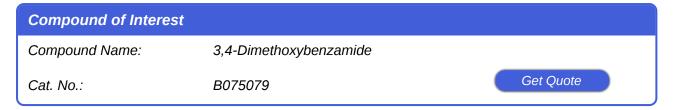


Comparative Antimicrobial Activity of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

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For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This guide provides a comparative analysis of the in vitro antimicrobial activity of a series of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives (compounds 4a-j). The data presented is based on a study by Al-Warhi et al., which systematically evaluated these compounds against a panel of clinically relevant bacteria and fungi.[1]

Data Summary

The antimicrobial efficacy of the synthesized compounds was quantified by determining their Minimum Inhibitory Concentration (MIC) values. The results, summarized in the table below, highlight the varying degrees of activity across the tested microbial strains.



Comp ound	R- group	S. aureus (µM)	E. faecali s (μΜ)	A. bauma nii (μΜ)	P. aerugi nosa (µM)	S. typhi (µM)	E. coli (μM)	C. albica ns (µM)
4a	4-NH2	26.11	>100	>100	>100	>100	>100	26.11
4b	4- N(CH3) 2	>100	>100	>100	23.28	23.28	>100	>100
4g	4-Cl	>100	18.95	>100	>100	>100	>100	>100
4h	Indole	5.88	>100	>100	>100	12.07	>100	>100
4i	Quinoli ne	>100	>100	11.64	>100	>100	23.30	23.30
4j	2,4-di- Cl	>100	16.68	16.68	>100	>100	>100	>100
Ceftriax one	-	3.52	-	-	-	14.08	-	-

Note: MIC values are presented in micromolar (μ M). Lower values indicate higher antimicrobial activity.

Key Observations:

- Compound 4h, featuring an indole side-chain, demonstrated the most potent activity against Staphylococcus aureus (MIC = $5.88 \mu M$), comparable to the standard drug ceftriaxone (MIC = $3.52 \mu M$).[1] It also showed significant activity against Salmonella typhi (MIC = $12.07 \mu M$), outperforming ceftriaxone.[1]
- Compound 4i, with a quinolinyl side-chain, was the most effective against Acinetobacter baumannii (MIC = 11.64 μ M) and also displayed notable activity against Escherichia coli and Candida albicans (MIC = 23.30 μ M for both).[1]
- Compound 4g and 4j showed selective and potent activity against Enterococcus faecalis (MIC = 18.95μ M and 16.68μ M, respectively).[1] Compound 4j was also effective against A.



baumannii.[1]

• Compound 4a, with a p-amino phenyl side chain, exhibited the best antifungal activity against C. albicans among the tested derivatives (MIC = $26.11 \mu M$).[1]

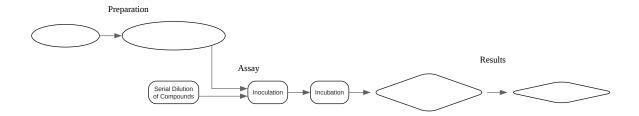
Experimental Protocols Minimum Inhibitory Concentration (MIC) Assay

The MIC of each synthesized compound was determined using the microbroth dilution method to identify the lowest concentration that inhibits the visible growth of the tested microorganisms. [1]

- 1. Preparation of Microbial Inoculum:
- Bacterial and fungal strains were cultured in appropriate broth media.
- The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria and $1-5 \times 10^6$ CFU/mL for yeast.
- 2. Serial Dilution of Compounds:
- The test compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
- Two-fold serial dilutions of each compound were prepared in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
- 3. Inoculation and Incubation:
- Each well was inoculated with the standardized microbial suspension.
- The microtiter plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
- 4. Determination of MIC:
- Following incubation, the MIC was determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism was observed.

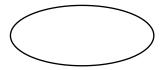
Visualizations

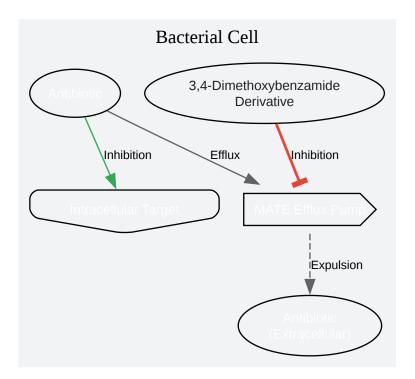




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Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).







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Caption: Proposed mechanism of action: Inhibition of the MATE multidrug efflux pump.

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References

- 1. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies PMC [pmc.ncbi.nlm.nih.gov]
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